molecular formula C16H21N3O3 B2979115 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate CAS No. 877827-69-5

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate

Cat. No. B2979115
CAS RN: 877827-69-5
M. Wt: 303.362
InChI Key: GKUMSCOHNCTZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate, also known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMB is a white crystalline powder, and its molecular formula is C15H19N3O3.

Scientific Research Applications

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antimicrobial properties, as it has been shown to have activity against a range of bacterial and fungal strains. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions.

Mechanism of Action

The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to disrupt the cell cycle in cancer cells, leading to cell death. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when handling this compound, as it may be harmful if ingested or inhaled.

Future Directions

There are several future directions for research on [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate. One area of interest is the development of this compound-based fluorescent probes for detecting metal ions in living cells. Another area of interest is the development of this compound-based anticancer drugs with improved efficacy and safety profiles. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate involves the reaction of 2-(methylamino)benzoic acid with 1-cyano-1,2-dimethylpropyl isocyanate in the presence of a base, such as triethylamine. The resulting product is then treated with methyl chloroformate to obtain the final product.

properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-11(2)16(3,10-17)19-14(20)9-22-15(21)12-7-5-6-8-13(12)18-4/h5-8,11,18H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUMSCOHNCTZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=CC=C1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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